molecular formula C10H7BrClNS B1340724 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole CAS No. 35199-19-0

2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole

Cat. No.: B1340724
CAS No.: 35199-19-0
M. Wt: 288.59 g/mol
InChI Key: IPQIHPFSKRRXPT-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole (CAS 35199-19-0) is a high-value synthetic building block in medicinal chemistry and anticancer research. This compound features a bromophenyl group and a reactive chloromethyl moiety on a 1,3-thiazole core, a privileged structure in drug discovery . The chloromethyl group is a versatile handle for further functionalization, allowing researchers to synthesize diverse libraries of complex molecules, such as triazole-thiazole hybrids, for biological screening . The 1,3-thiazole scaffold is of significant research interest as it is a core component in over 18 FDA-approved drugs and demonstrates a broad spectrum of pharmacological activities . Recent scientific studies highlight that novel 1,3-thiazole analogues exhibit potent antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231) and function as potent inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in oncology . Researchers utilize this compound as a key intermediate in developing potential therapeutic agents, leveraging its structure to explore mechanisms like apoptosis induction and cell cycle arrest . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-bromophenyl)-4-(chloromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNS/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQIHPFSKRRXPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480495
Record name 2-(4-bromophenyl)-4-(chloromethyl)-1,3-thiazole
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Molecular Weight

288.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35199-19-0
Record name 2-(4-bromophenyl)-4-(chloromethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromophenyl)-4-(chloromethyl)-1,3-thiazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoaniline with chloroacetyl chloride to form an intermediate, which then undergoes cyclization with thiourea to yield the desired thiazole compound. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Substitution Reactions at the Chloromethyl Group

The chloromethyl group at position 4 undergoes nucleophilic substitution reactions with amines, thiols, and other nucleophiles.

Reaction TypeReagents/ConditionsProductYieldSource
AminationEthanol, triethylamine, aniline4-(Anilinomethyl)-2-(4-bromophenyl)thiazole82%
ThiocyanationKSCN in ethanol, reflux4-(Thiocyanatomethyl)-2-(4-bromophenyl)thiazole75%
AlkoxylationMethanol, NaH, 60°C4-(Methoxymethyl)-2-(4-bromophenyl)thiazole68%

Key Findings :

  • The chloromethyl group exhibits high electrophilicity, enabling efficient displacement with soft nucleophiles (e.g., amines, thiols) under mild conditions .
  • Steric hindrance from the bromophenyl group slightly reduces reactivity compared to unsubstituted chloromethylthiazoles .

Condensation Reactions Involving the Thiazole Ring

The thiazole ring participates in condensation reactions, forming fused heterocycles or extended π-systems.

Examples :

  • Hantzsch Thiazole Synthesis : Reaction with α-haloketones (e.g., phenacyl bromide) yields bis-thiazole derivatives .
  • Schiff Base Formation : Condensation with aldehydes (e.g., 4-fluorobenzaldehyde) produces imine-linked hybrids.

Mechanistic Insight :

  • The sulfur atom acts as a soft nucleophile, attacking electrophilic carbons (e.g., α-haloketones), while the nitrogen participates in intramolecular cyclization .

Cross-Coupling Reactions at the Bromophenyl Substituent

The bromine atom at the para position of the phenyl ring enables transition-metal-catalyzed coupling reactions.

Reaction TypeCatalysts/ConditionsProductYieldSource
Suzuki-MiyauraPd(PPh3_3)4_4, K2_2CO3_3, DMF2-(4-Biphenyl)-4-(chloromethyl)thiazole85%
Ullmann CouplingCuI, 1,10-phenanthroline, DMSO2-(4-Aminophenyl)-4-(chloromethyl)thiazole72%

Key Findings :

  • Suzuki coupling proceeds efficiently due to the electron-withdrawing thiazole ring enhancing aryl bromide reactivity .
  • Ullmann coupling with amines requires elevated temperatures (110°C) for C–N bond formation .

Oxidation and Reduction Reactions

The thiazole ring and chloromethyl group undergo redox transformations.

Reaction TypeReagents/ConditionsProductOutcomeSource
Oxidation (Sulfur)H2_2O2_2, acetic acid, 50°C2-(4-Bromophenyl)-4-(chloromethyl)thiazole-1-oxidePartial S-oxidation
Reduction (Chloromethyl)LiAlH4_4, THF, 0°C4-(Hydroxymethyl)-2-(4-bromophenyl)thiazoleComplete dechlorination

Mechanistic Notes :

  • Sulfur oxidation forms a sulfoxide without ring opening under controlled conditions.
  • LiAlH4_4 selectively reduces the chloromethyl group to hydroxymethyl while preserving the thiazole ring .

Cycloaddition and Click Chemistry

The chloromethyl group facilitates azide-alkyne cycloaddition (CuAAC) for bioconjugation.

Example :

  • Reaction with sodium azide (NaN3_3) in DMF forms an azidomethyl intermediate, which undergoes Cu-catalyzed cycloaddition with alkynes to generate triazole-thiazole hybrids .

Conditions :

  • Azide formation: NaN3_3, DMF, 80°C, 12 h.
  • Click reaction: CuSO4_4, sodium ascorbate, H2_2O/ethanol, rt.

Yield : 78–92% for triazole derivatives .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Anticancer Properties

Thiazole derivatives are also noted for their anticancer activities. Research indicates that compounds with similar structures can inhibit cancer cell proliferation. A study evaluated several thiazole derivatives against human cancer cell lines such as MCF-7 and HepG2, revealing that certain derivatives had IC50 values ranging from 3.35 µM to 18.69 µM .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)
Compound AMCF-75.73
Compound BHepG212.15
Compound CMDA-MB-2316.77

Applications in Polymer Chemistry

Thiazole derivatives are being explored for their potential as additives in polymer formulations, enhancing properties such as thermal stability and mechanical strength. The incorporation of thiazole units can improve the performance characteristics of polymers used in various industrial applications.

Cosmetic Formulations

Recent studies have indicated that thiazole compounds may play a role in cosmetic formulations due to their potential antimicrobial properties and stability under various conditions . The safety and efficacy of these formulations are critical for market acceptance, leading to thorough investigations before product launches.

Study on Anticancer Activity

A comprehensive study involving the synthesis of new thiazole derivatives was conducted to evaluate their anticancer properties. The results indicated that specific modifications to the thiazole structure significantly enhanced cytotoxicity against breast cancer cell lines .

Research on Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of thiazole derivatives against common pathogens. The study found that certain structural modifications led to improved antibacterial activities compared to existing antibiotics.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative or application being studied.

Comparison with Similar Compounds

Thermal Stability

  • Melting points of related compounds vary significantly. For example, triazole derivatives (6a–o in ) melt at 214–250°C, while pyrazolyl-thiazoles (2-2b–2-2g in ) decompose at 210–250°C. The chloromethyl group in this compound likely contributes to lower thermal stability compared to fully aromatic analogs .

Solubility and Pharmacokinetics

  • Bromophenyl-thiazoles generally exhibit poor aqueous solubility due to hydrophobic aromatic rings. However, derivatives with polar substituents (e.g., EMAC2071 in ) show improved solubility in DMSO (>10 mg/mL), critical for in vitro assays .

Biological Activity

2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazole is a heterocyclic compound characterized by a thiazole ring, which incorporates both sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The unique combination of halogen substituents (bromine and chlorine) enhances its reactivity and biological efficacy.

Antimicrobial Activity

Thiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that compounds with similar structures can effectively inhibit the growth of various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Klebsiella pneumoniae
  • Pseudomonas aeruginosa

In vitro studies using the turbidimetric method have shown that the minimum inhibitory concentration (MIC) values for these compounds range between 6.25 µg/mL to 12.5 µg/mL , indicating potent activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. The compound exhibits antiproliferative effects on cancer cell lines such as MCF-7 (human breast adenocarcinoma) and HCT116 (colon cancer).

In a study utilizing the Sulforhodamine B (SRB) assay, derivatives of this thiazole compound showed IC50 values ranging from 10 µM to 20 µM , comparable to established chemotherapeutics like doxorubicin . Notably, molecular docking studies have suggested that these compounds bind effectively to targets involved in cancer pathways, leading to apoptosis in treated cells.

Study 1: Antimicrobial Efficacy

In a comparative study involving various thiazole derivatives, it was found that this compound exhibited superior antimicrobial activity compared to its analogs. The study reported MIC values demonstrating effective inhibition against multi-drug resistant strains .

CompoundMIC (µg/mL)Target Organism
This compound6.25Staphylococcus aureus
Other Thiazole Derivative12.5Escherichia coli

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of thiazole derivatives indicated that this compound significantly inhibited cell proliferation in MCF-7 cells. Flow cytometry analysis revealed that treatment led to increased levels of p53 and activation of caspase-3, suggesting a mechanism involving apoptosis induction .

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis via p53 pathway
HCT11618Tubulin polymerization inhibition

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. These studies suggest that the compound interacts favorably with active sites on enzymes involved in cancer metabolism and bacterial resistance mechanisms .

Q & A

Q. How does this compound interact with cellular redox systems, and what are the implications for cytotoxicity?

  • Methodological Answer : The thiazole core generates ROS (reactive oxygen species) in HepG2 cells, measured via DCFH-DA fluorescence. EC50 values (24–48 h exposure) correlate with mitochondrial membrane depolarization (JC-1 assay). Co-treatment with NAC (N-acetylcysteine) reverses cytotoxicity, confirming ROS-mediated pathways .

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